molecular formula C18H19N7O3 B2964410 2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1396793-43-3

2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2964410
CAS No.: 1396793-43-3
M. Wt: 381.396
InChI Key: RSMKAHALVOMIPG-UHFFFAOYSA-N
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Description

The compound 2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one features a pyridazinone core (a six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group). Key structural elements include:

  • 2-methyl substitution: Enhances steric and electronic effects on the pyridazinone ring.
  • 6-position substituent: A piperazine-1-carbonyl group linked to a pyridine ring bearing a 5-methyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

2-methyl-6-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-12-20-17(22-28-12)13-3-5-15(19-11-13)24-7-9-25(10-8-24)18(27)14-4-6-16(26)23(2)21-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKAHALVOMIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-tubercular properties and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups, including:

  • Pyridazine core
  • Piperazine moiety
  • Oxadiazole ring

These structural features contribute to its pharmacological potential.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular properties of related compounds. For instance, derivatives of piperazine and pyridine have shown significant activity against Mycobacterium tuberculosis. In a study, compounds exhibiting IC50 values ranging from 1.35 to 2.18 μM were identified as promising candidates for further development in tuberculosis treatment .

The compound under consideration may share similar mechanisms of action due to the presence of the oxadiazole and pyridine rings, which are known to enhance antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the safety profile of compounds similar to this compound. For example, some derivatives showed low cytotoxicity with IC50 values above 40 μM , indicating a favorable safety margin .

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on the piperazine-pyridine scaffold were synthesized and tested against Mycobacterium tuberculosis. The most active compound exhibited an IC90 of 40.32 μM , while others demonstrated varying degrees of activity with IC90 values ranging from 3.73 to 4.00 μM . These findings suggest that modifications in the structure can lead to enhanced anti-tubercular efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the pyridine and piperazine rings significantly influence biological activity. Compounds with electron-withdrawing groups tended to exhibit higher potency against cancer cell lines compared to their electron-donating counterparts . This highlights the importance of molecular modifications in optimizing therapeutic profiles.

Data Tables

Compound NameIC50 (μM)Target OrganismRemarks
Compound A1.35M. tuberculosisHigh potency
Compound B40.32M. tuberculosisModerate potency
Compound C>40HEK-293 cellsLow toxicity

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds (Table 1) highlight variations in core heterocycles and substituents, which influence physicochemical and pharmacological properties:

Table 1: Structural and Physicochemical Comparison

Compound Name/CAS No. Core Structure Key Substituents Molecular Weight (g/mol) Notes
Target Compound Pyridazinone 6-(Piperazine-carbonyl-oxadiazolyl-pyridine) Not provided Unique oxadiazole-piperazine linkage
CAS 1396871-06-9 Pyranone 5-(Piperazine-carbonyl-oxadiazolyl-pyridine) 367.4 Pyranone core; similar substituent
CAS 1286696-14-7 Pyridazinone 6-(Piperazine-ethyl-pyrazole) 316.36 Same core; pyrazole substituent
CAS 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one Pyridazinone 6-(Piperidine-methoxybenzoyl) Not provided Piperidine-methoxybenzoyl substitution
Key Observations:

Core Heterocycle: The pyridazinone core (target compound and CAS 1286696-14-7) offers distinct electronic properties compared to the pyranone core (CAS 1396871-06-9), which contains an oxygen atom instead of nitrogen . Pyridazinone derivatives are often explored for kinase inhibition due to their planar structure and hydrogen-bonding capacity.

Substituent Variations: The oxadiazole group in the target compound and CAS 1396871-06-9 enhances metabolic stability and binding affinity compared to pyrazole (CAS 1286696-14-7) or methoxybenzoyl (CAS 9) groups .

Crystallographic and Analytical Data

  • Crystal Structure Analysis: Compounds like 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () demonstrate monoclinic crystal systems (space group P21/c), with lattice parameters (e.g., a = 10.751 Å, b = 13.721 Å) . Such data are critical for understanding packing efficiency and solubility.
  • Software Tools : Structural refinements often employ SHELX programs, ensuring high accuracy in bond-length and angle measurements .

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